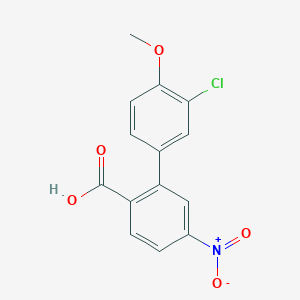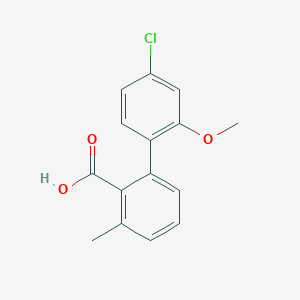
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid (4-CMPBA) is a chemical compound belonging to the class of phenolic acids. It is a white crystalline solid with a molecular weight of 265.6 g/mol and a melting point of 154-156°C. 4-CMPBA has been widely used in scientific research due to its unique properties, and is particularly useful in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of various metal complexes, such as those of cobalt, nickel, and zinc.
Mécanisme D'action
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds such as prostaglandins and thromboxanes. By inhibiting COX-2, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can reduce the production of these compounds and thus reduce inflammation.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been found to reduce inflammation in various animal models, and has been shown to be effective in reducing pain and fever in humans. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess antioxidant properties, and has been shown to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and can be handled safely in the laboratory. However, it is important to note that 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% is a strong acid and can be corrosive if not handled properly.
Orientations Futures
In the future, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new drugs for the treatment of inflammation and pain. It may also be used in the development of new metal complexes for use in various industrial applications. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be explored as a potential antioxidant agent for use in various medical applications. Finally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new polymers and other materials for use in various industries.
Méthodes De Synthèse
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized through several different methods. The most common method is the esterification of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80-90°C) for several hours. Other methods for synthesizing 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% involve the use of Grignard reagents or the reaction of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a base catalyst such as sodium hydroxide.
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16)8-14(12)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYAGFKYFHCXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691080 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-19-5 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














